![molecular formula C13H17N5O B6437507 4-methoxy-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine CAS No. 2549056-00-8](/img/structure/B6437507.png)
4-methoxy-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine
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Description
4-methoxy-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a useful research compound. Its molecular formula is C13H17N5O and its molecular weight is 259.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.14331018 g/mol and the complexity rating of the compound is 297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Methoxy-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C13H14N2O and a molecular weight of 246.26 g/mol. The structural features include a pyrimidine ring substituted with a methoxy group and an azetidine moiety linked to a pyrazole derivative, which is crucial for its biological activity.
Research indicates that compounds with similar structures often act as inhibitors of the epidermal growth factor receptor (EGFR) pathway, which is pivotal in cancer cell proliferation and survival. The presence of the pyrazole moiety is particularly significant as it enhances the binding affinity to the kinase domain of EGFR.
In Vitro Studies
In vitro studies have shown that derivatives of 4-methoxy-pyrimidines exhibit potent anti-proliferative effects against various cancer cell lines. For instance, derivatives designed from similar scaffolds were tested against A549 (lung cancer) and HCT-116 (colon cancer) cells, demonstrating significant inhibitory effects with IC50 values ranging from low micromolar to nanomolar concentrations .
Compound | Cell Line | IC50 (µM) |
---|---|---|
12b | A549 | 8.21 |
12b | HCT-116 | 19.56 |
B1 | NCI-H1975 | 0.013 |
B2 | A549 | >50 |
Apoptosis Induction
Flow cytometric analyses have confirmed that certain derivatives induce apoptosis in cancer cells. For example, compound 12b was shown to significantly increase the BAX/Bcl-2 ratio, indicating its role as an apoptotic inducer . This suggests that the compound may not only inhibit cell growth but also trigger programmed cell death, which is a desirable trait in anti-cancer therapeutics.
Case Studies
Several studies have focused on the development of pyrazolo[3,4-d]pyrimidine derivatives. In one study, compounds were synthesized and evaluated for their ability to inhibit EGFR kinase activity. The most promising compounds displayed nanomolar IC50 values against both wild-type and mutant EGFR forms . This highlights the potential for these compounds in treating cancers that are resistant to standard therapies.
Properties
IUPAC Name |
4-methoxy-6-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-10-4-16-18(5-10)8-11-6-17(7-11)12-3-13(19-2)15-9-14-12/h3-5,9,11H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDJIVSNMQNVKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=CC(=NC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.